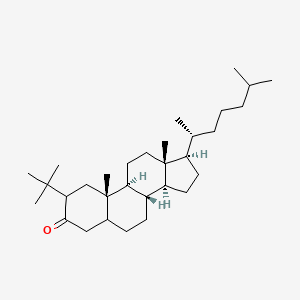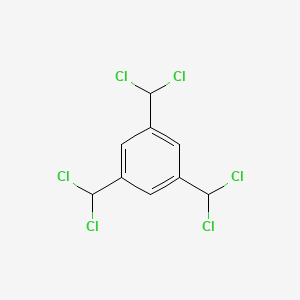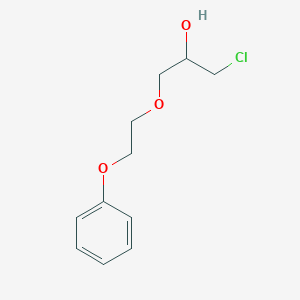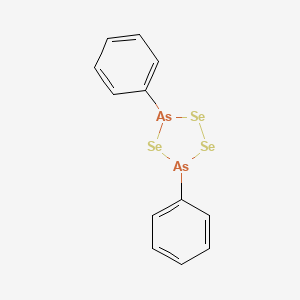
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane is a complex organoselenium compound characterized by the presence of selenium and arsenic atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane typically involves the reaction of diphenyl diselenide with arsenic trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using larger reaction vessels, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and other selenium-containing species.
Reduction: Reduction reactions can convert the compound to its corresponding selenides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce a variety of functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane involves its interaction with various molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diphenyl-1,2,4-trioxolane: Similar in structure but contains oxygen atoms instead of selenium and arsenic.
3,5-Diphenyl-1,2,4-triazole: Contains nitrogen atoms and is known for its biological activities.
3,5-Diphenyl-1,2,4-oxadiazole: Contains oxygen and nitrogen atoms and is used in medicinal chemistry.
Uniqueness
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane is unique due to the presence of selenium and arsenic atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, particularly in the development of novel materials and therapeutic agents.
Propiedades
Número CAS |
56812-62-5 |
|---|---|
Fórmula molecular |
C12H10As2Se3 |
Peso molecular |
541.0 g/mol |
Nombre IUPAC |
3,5-diphenyl-1,2,4,3,5-triselenadiarsolane |
InChI |
InChI=1S/C12H10As2Se3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
NRLOBOKBUXDTTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As]2[Se][As]([Se][Se]2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


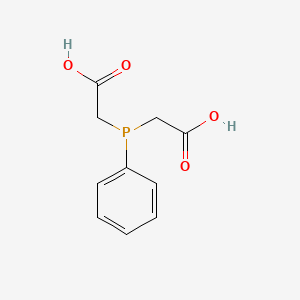
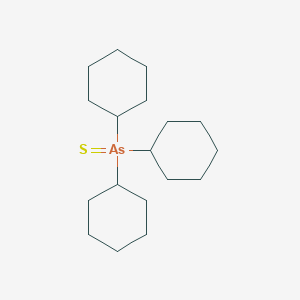
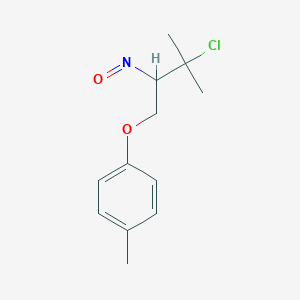
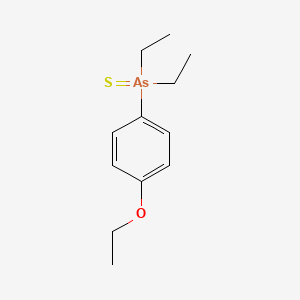

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
